

# Spectroscopic Data of (E)-pent-3-enal: A Technical Guide

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## Compound of Interest

Compound Name: Pent-3-enal

Cat. No.: B15050306

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This technical guide provides a detailed overview of the expected spectroscopic data for (E)-**pent-3-enal**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally-derived public data for this specific compound, this guide presents predicted values based on established spectroscopic principles and data from analogous structures. It also outlines standard experimental protocols for obtaining such data.

## Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for (E)-**pent-3-enal**. These values are estimations and should be used as a reference for experimental design and data interpretation.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for (E)-**pent-3-enal**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (Aldehyde)	9.4 - 9.5	t	~1.5
H2 (Methylene)	3.1 - 3.2	m	-
H3 (Olefinic)	5.5 - 5.7	m	-
H4 (Olefinic)	5.6 - 5.8	m	-
H5 (Methyl)	1.7 - 1.8	d	~6.5

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for (E)-pent-3-enal

Carbon	Chemical Shift ( $\delta$ , ppm)
C1 (Carbonyl)	200 - 205
C2 (Methylene)	40 - 45
C3 (Olefinic)	125 - 130
C4 (Olefinic)	130 - 135
C5 (Methyl)	15 - 20

Table 3: Predicted IR Spectroscopic Data for (E)-pent-3-enal

Functional Group	Absorption Range ( $\text{cm}^{-1}$ )	Intensity
C=O Stretch (Aldehyde)	1720 - 1740	Strong
C-H Stretch (Aldehyde)	2720 - 2820 and 2820 - 2920	Medium (two bands)
C=C Stretch (Alkene)	1660 - 1680	Medium
=C-H Stretch (Alkene)	3000 - 3100	Medium
C-H Stretch (Alkyl)	2850 - 3000	Medium to Strong
C-H Bend (Alkene, trans)	960 - 980	Strong

Table 4: Predicted Mass Spectrometry Data for (E)-pent-3-enal

m/z	Proposed Fragment	Relative Abundance
84	$[M]^+$ (Molecular Ion)	Moderate
83	$[M-H]^+$	Moderate to High
55	$[M-CHO]^+$	High
41	$[C_3H_5]^+$	High
39	$[C_3H_3]^+$	Moderate
29	$[CHO]^+$	Moderate

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of (E)-pent-3-enal.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of purified (E)-pent-3-enal in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1H$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a  $30^\circ$  pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
  - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (E)-**pent-3-enal**.

Methodology:

- Sample Preparation (Neat Liquid):
  - Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
  - Gently press the plates together to form a thin film.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty salt plates.
  - Place the sample in the spectrometer's sample compartment.
  - Acquire the sample spectrum over a typical range of 4000-400 cm<sup>-1</sup>.
  - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

## Mass Spectrometry (MS)

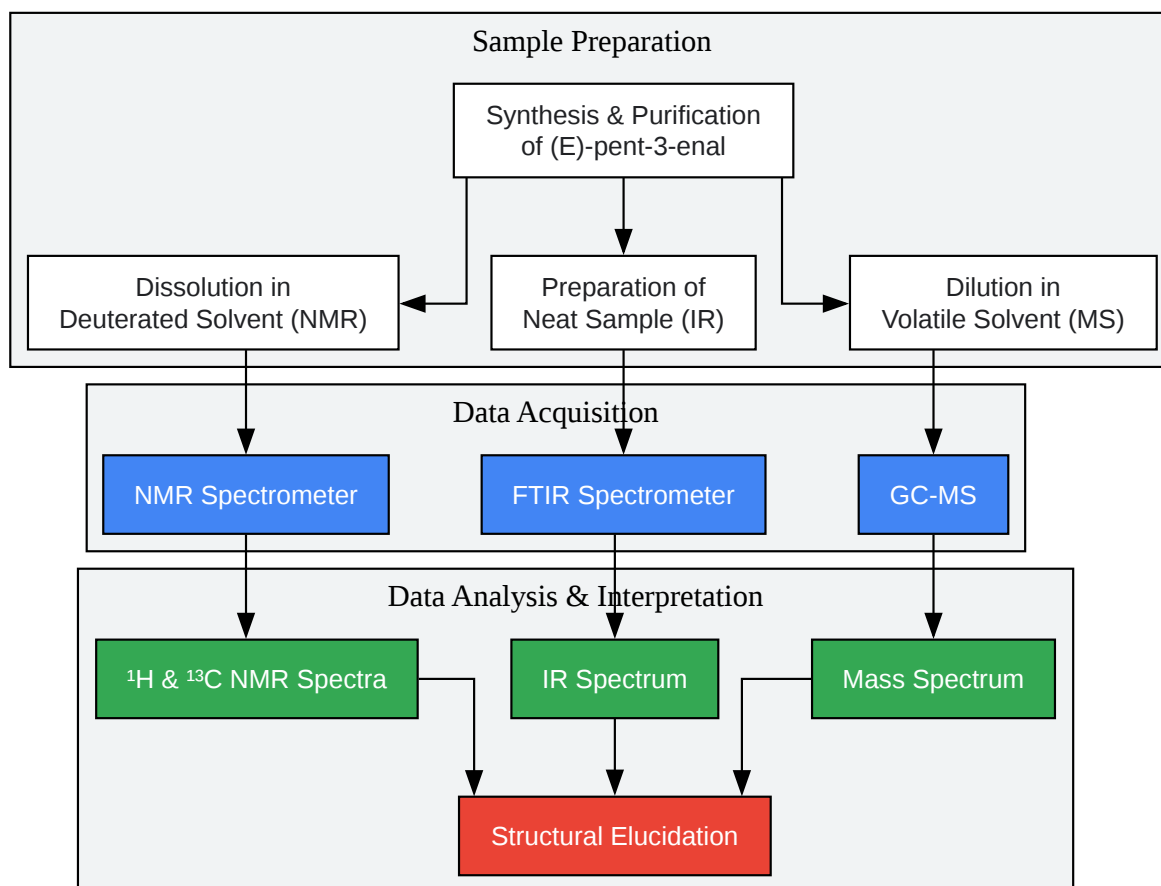
**Objective:** To determine the molecular weight and fragmentation pattern of (E)-**pent-3-enal**.

**Methodology:**

- **Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):**
  - Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or hexane).
  - Inject the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
  - The GC will separate the components of the sample before they enter the mass spectrometer.
- **Instrumentation:** Use a mass spectrometer with an electron ionization (EI) source.
- **Data Acquisition:**
  - Set the ionization energy to a standard value of 70 eV.
  - Acquire mass spectra over a mass-to-charge ( $m/z$ ) range of approximately 20-200 amu.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

## Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like (E)-**pent-3-enal**.



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Caption: General workflow for spectroscopic analysis.

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